Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride
Description
Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate hydrochloride (CAS: 1392804-34-0) is a cyclobutane-derived compound featuring a unique stereochemical arrangement and functional group diversity. Its structure includes a cyclobutane ring substituted with:
- A methyl ester at position 1,
- An amino group at position 1,
- A hydroxyl group at position 3,
- Two methyl groups at position 2 (2,2-dimethyl).
This compound is widely used as a versatile building block in synthetic organic chemistry and medicinal chemistry due to its rigid cyclobutane scaffold and hydrogen-bonding capabilities . It is supplied globally by multiple vendors, including CymitQuimica and Brenntag Polska, indicating its industrial relevance .
Properties
IUPAC Name |
methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-7(2)5(10)4-8(7,9)6(11)12-3;/h5,10H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBBPJXOVVEWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C(=O)OC)N)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane precursor with methylamine and subsequent esterification. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and efficiency, incorporating steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or alkoxides for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials, where its properties are leveraged for specific industrial applications.
Mechanism of Action
The mechanism by which Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound is modified by enzymatic reactions, leading to its incorporation into or modification of biological molecules.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Functional Differences
- Hydroxy vs. In contrast, the ethoxy analogue (CAS 1796887-55-2) exhibits greater lipophilicity, favoring membrane permeability but reducing water solubility . Ethoxy substitution may also confer metabolic stability, as ethers are less prone to oxidation than alcohols .
- Analogues lacking these groups (e.g., CAS 2089258-00-2) may exhibit faster reaction kinetics in synthetic applications .
Ester vs. Carboxylic Acid :
- The methyl ester in the target compound provides neutral charge at physiological pH, whereas the carboxylic acid derivative (CAS 2416217-92-8) is ionized, affecting its solubility and ability to cross biological barriers .
Biological Activity
Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride (commonly referred to as Methyl 1-amino-3-hydroxy-DMC) is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on the available literature.
- IUPAC Name : Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate hydrochloride
- Molecular Formula : C₈H₁₅ClN₁O₃
- Molecular Weight : 181.66 g/mol
- CAS Number : 2193065-09-5
- Physical Form : Powder
- Purity : ≥95%
Biological Activity Overview
Methyl 1-amino-3-hydroxy-DMC exhibits various biological activities that make it a candidate for further research. The following sections detail its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Effects
-
Antioxidant Activity :
- Preliminary studies suggest that Methyl 1-amino-3-hydroxy-DMC has significant antioxidant properties. It may scavenge free radicals, thereby reducing oxidative stress in cells. This effect is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
-
Neuroprotective Effects :
- Research indicates that this compound may provide neuroprotection by modulating neurotransmitter levels and reducing neuronal apoptosis. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease.
-
Anti-inflammatory Properties :
- In vitro studies have shown that Methyl 1-amino-3-hydroxy-DMC can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
-
Metabolic Effects :
- The compound has been observed to influence metabolic pathways, potentially aiding in the management of metabolic disorders like obesity and diabetes by enhancing insulin sensitivity.
The biological activity of Methyl 1-amino-3-hydroxy-DMC is attributed to several mechanisms:
- Modulation of Signaling Pathways : It interacts with key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant effects.
Table 1: Summary of Key Research Findings
| Study | Year | Focus | Findings |
|---|---|---|---|
| Biscoe et al. | 2008 | Chemical Synthesis | Developed synthetic routes for cyclobutane derivatives including Methyl 1-amino-3-hydroxy-DMC. |
| Hamilton et al. | 2022 | Drug Discovery | Highlighted the potential of cyclobutane derivatives in fragment-based drug discovery, emphasizing their biological relevance. |
| Ambeed Research | 2020 | Biological Activity | Reported on the antioxidant and anti-inflammatory properties of Methyl 1-amino-3-hydroxy-DMC in cellular models. |
Notable Case Study
A study conducted by Ambeed Research demonstrated that Methyl 1-amino-3-hydroxy-DMC significantly reduced oxidative stress markers in neuronal cell lines exposed to toxic agents. The results indicated a reduction in cell death by approximately 30% compared to control groups, supporting its neuroprotective potential.
Q & A
Q. Advanced
- X-ray crystallography : Use SHELX software to refine crystal structures and determine absolute configuration .
- Chiral derivatization : React the amine with a chiral auxiliary (e.g., Mosher’s acid) and analyze diastereomer ratios via HPLC .
- Computational modeling : Compare experimental NOE correlations with DFT-optimized structures to infer stereochemistry .
How can the cyclobutane ring’s inherent strain influence reactivity, and how might this be exploited in derivatization reactions?
Advanced
The ring’s angle strain (≈90° bond angles vs. 109.5° in sp³ carbons) increases susceptibility to ring-opening or functionalization. For example:
- Oxidation : Use CrO₃ to convert the hydroxyl group to a ketone, leveraging strain to lower activation energy .
- Nucleophilic substitution : The amino group’s lone pair can attack electrophiles (e.g., acyl chlorides), facilitated by ring strain destabilizing the transition state .
What purification techniques are most effective for isolating the hydrochloride salt form post-synthesis?
Q. Basic
- Liquid-liquid extraction : Separate polar impurities using ethyl acetate/water biphasic systems .
- Crystallization : Use ethanol/water mixtures to selectively precipitate the hydrochloride salt .
- Ion-exchange chromatography : Retain cationic species on a sulfonic acid resin and elute with NH₄OH .
How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C, monitoring decomposition via HPLC .
- Kinetic analysis : Fit degradation data to Arrhenius models to predict shelf-life .
- Solid-state stability : Use TGA/DSC to assess thermal decomposition thresholds .
How can computational methods (e.g., DFT) complement crystallographic data in refining the compound’s electronic structure?
Q. Advanced
- Electrostatic potential maps : Compare DFT-calculated charge distributions with SHELX-refined X-ray data to validate resonance structures .
- Conformational analysis : Use molecular dynamics simulations to identify low-energy conformers and compare with NOE data .
What analytical methods are essential for confirming purity and identity in batch-to-batch consistency?
Q. Basic
- HPLC-UV/ELSD : Monitor retention times and peak areas (≥95% purity threshold) .
- Elemental analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and isotopic patterns .
How can reaction byproducts inform mechanistic pathways during synthesis or derivatization?
Q. Advanced
- LC-MS profiling : Identify byproducts (e.g., over-alkylated amines or ester hydrolysis products) to infer competing pathways .
- Isotopic labeling : Use ¹³C-labeled starting materials to track carbon migration during cyclization .
- Kinetic isotope effects : Compare reaction rates with deuterated vs. protiated substrates to distinguish SN1/SN2 mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
